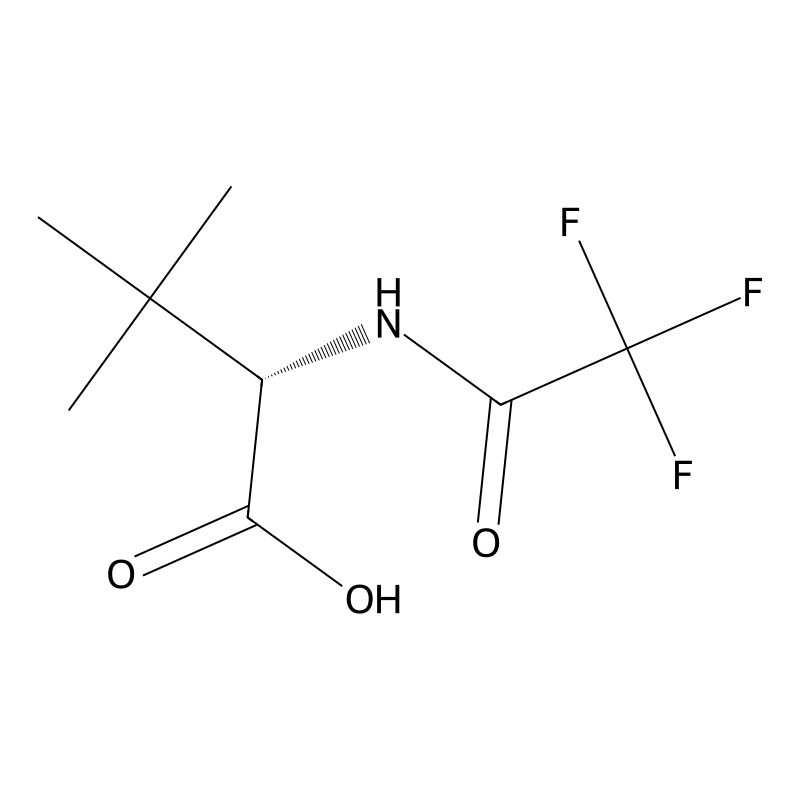

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is a synthetic compound with the molecular formula and a molecular weight of approximately 227.18 g/mol. This compound is categorized as an active pharmaceutical ingredient (API) and is recognized for its antiviral therapeutic applications. It is also known under various synonyms, including Trifluoroacetyl L-tert-Leucine and 3-Methyl-N-(trifluoroacetyl)-L-Valine .

- Amide Formation: The trifluoroacetamido group can react with alcohols or amines to form esters or secondary amides.

- Hydrolysis: In aqueous conditions, the trifluoroacetamido group can be hydrolyzed to yield the corresponding acid and amine.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions are significant in synthetic organic chemistry and pharmaceutical development.

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid exhibits notable biological activity, particularly in antiviral applications. Its structural features contribute to its ability to inhibit viral replication processes. The presence of the trifluoroacetamido group enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds .

The synthesis of (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available amino acids or derivatives.

- Trifluoroacetylation: The amino acid undergoes trifluoroacetylation using trifluoroacetic anhydride or a similar reagent.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.

This multi-step synthesis highlights the complexity involved in producing this compound for pharmaceutical use .

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of antiviral drugs.

- Research: Used in studies related to drug design and development due to its unique structural properties.

- Biochemical Studies: Investigated for its effects on metabolic pathways involving amino acids and their derivatives .

Interaction studies reveal that (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action in antiviral activity:

- Protein Binding: The compound may exhibit specific binding affinities to viral proteins, inhibiting their function.

- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in viral replication.

- Cellular Uptake: Studies indicate that its structure facilitates cellular uptake, enhancing its bioavailability .

Several compounds share structural similarities with (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid. Key examples include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| L-Leucine | Aliphatic amino acid | Naturally occurring; no fluorinated groups |

| N-Trifluoroacetyl-L-Valine | Similar trifluoroacetyl group | Different stereochemistry; less bulky |

| (S)-N-Trifluoroacetyl-L-Tyrosine | Aromatic amino acid | Contains aromatic ring; different biological activities |

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid stands out due to its unique trifluoromethyl group which enhances its pharmacological properties compared to these similar compounds .